N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, an ethylamino group, and an oxazole ring
Mechanism of Action
Target of Action
The primary target of the compound N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound interacts with its target, the 5-HT2A receptor, as an agonist . This means it binds to this receptor and activates it, which leads to a series of reactions in the cell .
Result of Action
The activation of the 5-HT2A receptor by this compound can lead to various molecular and cellular effects. For instance, it has been observed to induce a head twitch response in mice, which is a common behavioral effect of hallucinogens . It was found to be less effective than other hallucinogens in this regard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This is followed by further reactions to introduce the benzyl, ethylamino, and oxazole groups.
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures . This method is advantageous due to its simplicity and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-benzyl substituted phenethylamines and cyanoacetamides, such as 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol .
Uniqueness
What sets N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-22-20-18(13-21)23-19(27-20)16-9-11-17(12-10-16)28(25,26)24(2)14-15-7-5-4-6-8-15/h4-12,22H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHFLFXZFFPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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